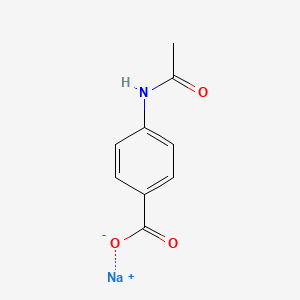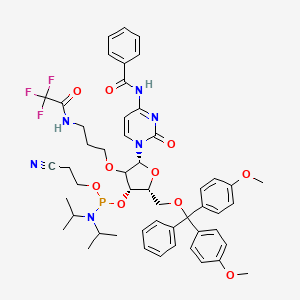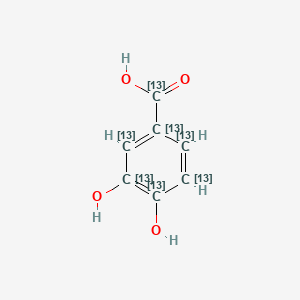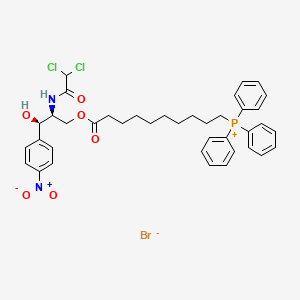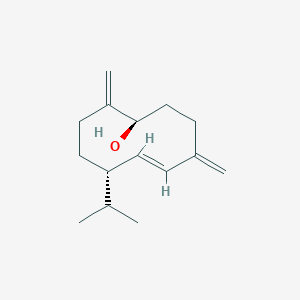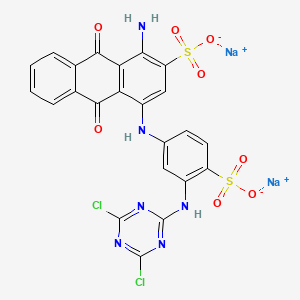
Reactive Blue 4 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Blue 4 (sodium): is a synthetic dye commonly used in the textile industry for dyeing cellulosic fibers. It is known for its vibrant blue color and excellent water solubility. The compound is also utilized in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Reactive Blue 4 (sodium) is synthesized through a series of chemical reactions involving anthraquinone derivatives. The process typically involves the sulfonation of anthraquinone, followed by the introduction of reactive groups such as vinyl sulfone or monochlorotriazine. These reactive groups enable the dye to form covalent bonds with the fibers, ensuring high color fastness.
Industrial Production Methods: In industrial settings, the production of Reactive Blue 4 (sodium) involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The final product is then purified through filtration and crystallization processes.
化学反应分析
Types of Reactions: Reactive Blue 4 (sodium) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the decolorization of the dye.
Substitution: The reactive groups in the dye can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of the anthraquinone structure.
Reduction: Colorless or differently colored reduced forms of the dye.
Substitution: Covalently bonded dye-nucleophile complexes.
科学研究应用
Reactive Blue 4 (sodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying adsorption and degradation processes. It is also employed in the development of colorimetric sensors for detecting metal ions and other analytes.
Biology: Utilized in staining techniques for visualizing cellular structures and in assays for detecting specific biomolecules.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Applied in wastewater treatment processes to remove dye contaminants from industrial effluents.
作用机制
The mechanism of action of Reactive Blue 4 (sodium) primarily involves its ability to form covalent bonds with nucleophilic sites on the target molecules. This interaction is facilitated by the reactive groups present in the dye, such as vinyl sulfone or monochlorotriazine. The dye’s binding to the target molecules can lead to changes in their optical properties, making it useful for various analytical applications.
相似化合物的比较
Reactive Blue 19: Another anthraquinone-based dye with similar applications in the textile industry.
Reactive Black 5: A widely used reactive dye with different chromophore groups but similar reactive groups.
Reactive Red 120: A reactive dye with a different color but similar chemical properties.
Uniqueness of Reactive Blue 4 (sodium): Reactive Blue 4 (sodium) is unique due to its specific combination of reactive groups and chromophore structure, which provides it with distinct optical properties and reactivity. Its high water solubility and ability to form stable covalent bonds with fibers make it particularly valuable in textile dyeing and scientific research applications.
属性
分子式 |
C23H12Cl2N6Na2O8S2 |
|---|---|
分子量 |
681.4 g/mol |
IUPAC 名称 |
disodium;1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C23H14Cl2N6O8S2.2Na/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33;;/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31);;/q;2*+1/p-2 |
InChI 键 |
DHHMYWVFMSHEIP-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)[O-])NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)[O-])N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






